molecular formula C15H14N2O2 B11122399 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine

2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11122399
M. Wt: 254.28 g/mol
InChI Key: UANBPNLCEURUTH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both benzoxazole and aniline moieties

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with salicylaldehyde under acidic conditions to form the benzoxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(4-Ethoxyphenyl)-1,3-benzoxazol-5-amine include:

    2-(4-Ethoxyphenyl)acetic acid: This compound has a similar ethoxyphenyl group but differs in its functional groups and overall structure.

    Thiophene derivatives: These compounds also contain heterocyclic rings and have diverse applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H14N2O2/c1-2-18-12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,2,16H2,1H3

InChI Key

UANBPNLCEURUTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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